N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide
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Overview
Description
N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide typically involves multiple steps. One common method starts with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . This is followed by the condensation of the resulting intermediate with pyrazine-2-carbohydrazide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance yield and efficiency . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated intermediates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-tubercular properties and potential use in treating other infectious diseases.
Mechanism of Action
The mechanism of action of N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, it is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2chloroacetamide: Another benzothiazole derivative with antimicrobial properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: Known for their antibacterial activity.
Uniqueness
N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide stands out due to its unique combination of the benzothiazole and pyrazine moieties, which confer distinct biological activities. Its potential as an anti-tubercular agent and its diverse applications in various scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C14H11N5O2S |
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Molecular Weight |
313.34 g/mol |
IUPAC Name |
N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C14H11N5O2S/c1-8(20)18-19-13(21)11-12(16-7-6-15-11)14-17-9-4-2-3-5-10(9)22-14/h2-7H,1H3,(H,18,20)(H,19,21) |
InChI Key |
SJXUPLFHWRYJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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